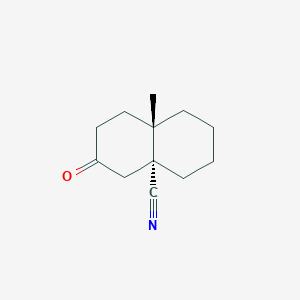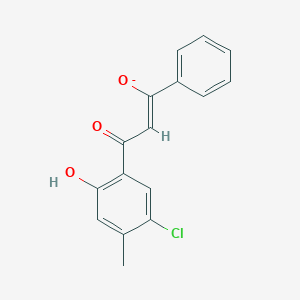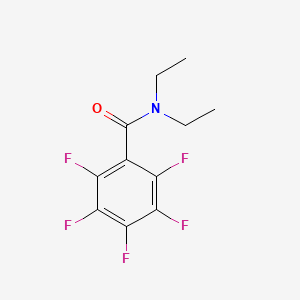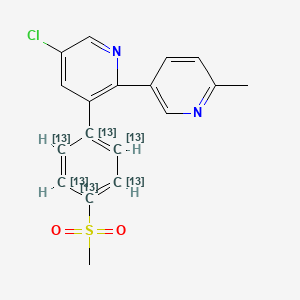![molecular formula C8H6BrN3O B14752392 3-Bromo-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B14752392.png)
3-Bromo-7-methoxypyrido[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-7-methoxypyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C8H6BrN3O It is a derivative of pyrido[3,4-b]pyrazine, featuring a bromine atom at the 3rd position and a methoxy group at the 7th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methoxypyrido[3,4-b]pyrazine typically involves the bromination of 7-methoxypyrido[3,4-b]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include using continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
3-Bromo-7-methoxypyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and ligands are typically used in Suzuki or Heck coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Coupling Reactions: Products are more complex molecules formed by the coupling of this compound with another aromatic or aliphatic compound.
科学的研究の応用
3-Bromo-7-methoxypyrido[3,4-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase inhibition and other biological pathways.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It serves as a probe or ligand in various biological assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 3-Bromo-7-methoxypyrido[3,4-b]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as kinases, by binding to their active sites. This interaction can inhibit the activity of these enzymes, leading to downstream effects on cellular pathways. The exact pathways and molecular targets involved are still under investigation.
類似化合物との比較
Similar Compounds
- 3-Bromo-7-methoxypyrido[2,3-b]pyrazine
- 3-Bromo-7-methoxypyrido[4,3-b]pyrazine
- 3-Bromo-7-methoxypyrido[3,4-c]pyrazine
Uniqueness
3-Bromo-7-methoxypyrido[3,4-b]pyrazine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and development.
特性
分子式 |
C8H6BrN3O |
|---|---|
分子量 |
240.06 g/mol |
IUPAC名 |
3-bromo-7-methoxypyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H6BrN3O/c1-13-8-2-5-6(3-11-8)12-7(9)4-10-5/h2-4H,1H3 |
InChIキー |
QSMYPIOEHDAGDP-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C2C(=C1)N=CC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
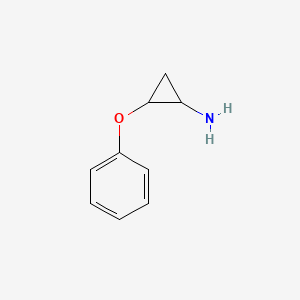
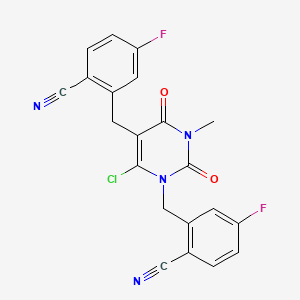
![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)
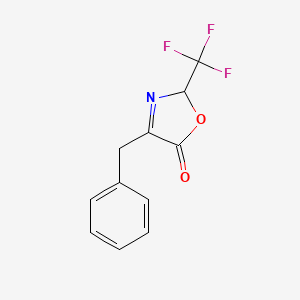
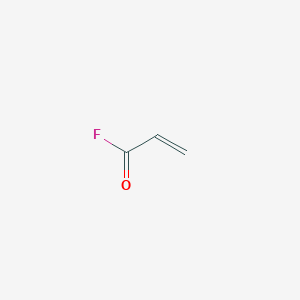
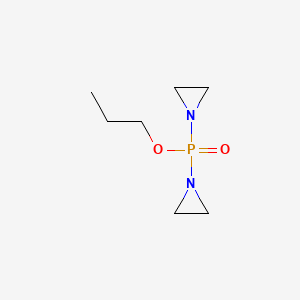
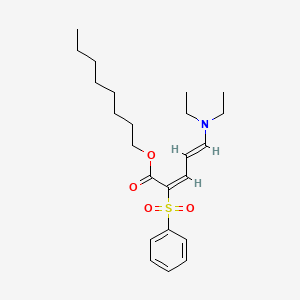
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)
